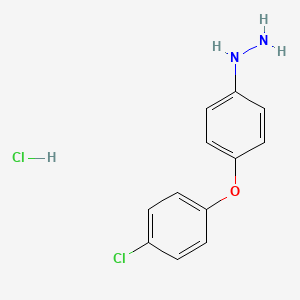

4-(4-Chlorophenoxy)phenylhydrazine hydrochloride

Description

The exact mass of the compound 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-chlorophenoxy)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O.ClH/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12;/h1-8,15H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZATYTZYCPATNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)OC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-09-6 | |

| Record name | [4-(4-Chlorophenoxy)phenyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride

This guide provides a comprehensive, in-depth exploration of the synthesis of 4-(4-chlorophenoxy)phenylhydrazine hydrochloride, a crucial intermediate in the pharmaceutical and chemical industries. Designed for researchers, scientists, and drug development professionals, this document elucidates the core synthetic pathway, delves into the underlying reaction mechanisms, and presents detailed, field-proven experimental protocols. Our focus is on not just the "how," but the "why," offering a self-validating system of synthesis and characterization.

Introduction: Strategic Importance and Synthetic Overview

4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is a key building block in the synthesis of various biologically active molecules. Its structural motif, featuring a diaryl ether linkage and a hydrazine moiety, is prevalent in a range of pharmaceuticals. The synthesis of this compound is a multi-step process that demands a nuanced understanding of several classical organic reactions.

The overall synthetic strategy can be dissected into three primary stages:

-

Formation of the Diaryl Ether Core: The synthesis commences with the construction of the 4-(4-chlorophenoxy)nitrobenzene intermediate. This is typically achieved via an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.

-

Reduction to the Key Aniline Intermediate: The nitro group of 4-(4-chlorophenoxy)nitrobenzene is then reduced to an amine, yielding the pivotal intermediate, 4-(4-chlorophenoxy)aniline.

-

Diazotization and Reduction to the Final Hydrazine: The synthesized aniline is subsequently converted to a diazonium salt, which is then reduced to the target molecule, 4-(4-chlorophenoxy)phenylhydrazine, and isolated as its hydrochloride salt for enhanced stability.

This guide will systematically detail each of these stages, providing both the theoretical framework and practical execution.

Stage 1: Synthesis of the Diaryl Ether Intermediate

The initial and critical step is the formation of the diaryl ether linkage. The Ullmann condensation is the reaction of choice for this transformation, offering a reliable method for coupling an aryl halide with an alcohol or phenol.[1]

Reaction: Ullmann Condensation of 4-Chlorophenol and 4-Fluoronitrobenzene

Caption: Ullmann condensation for the synthesis of the diaryl ether intermediate.

Mechanistic Insights: The Role of Copper Catalysis

The Ullmann condensation mechanism, while extensively studied, is complex and can be influenced by the specific reaction conditions.[2] The generally accepted pathway involves the following key steps:

-

Formation of a Copper(I) Phenoxide: The base (e.g., potassium carbonate) deprotonates the 4-chlorophenol to form the corresponding phenoxide. This phenoxide then reacts with a copper(I) species, generated in situ, to form a copper(I) phenoxide complex.

-

Oxidative Addition: The aryl halide (4-fluoronitrobenzene) undergoes oxidative addition to the copper(I) phenoxide complex, forming a copper(III) intermediate. The use of an aryl halide with an electron-withdrawing group, such as the nitro group in 4-fluoronitrobenzene, activates the halide for this step.[1]

-

Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to form the diaryl ether product and regenerate a copper(I) species, which can re-enter the catalytic cycle.

The choice of a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial for solubilizing the reactants and facilitating the reaction at the required elevated temperatures.[1]

Experimental Protocol: Synthesis of 4-(4-Chlorophenoxy)nitrobenzene

Objective: To synthesize 4-(4-chlorophenoxy)nitrobenzene via Ullmann condensation.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluoronitrobenzene | 141.10 | 10.9 g | 0.077 |

| 4-Chlorophenol | 128.56 | 9.95 g | 0.077 |

| Potassium Carbonate | 138.21 | 11.8 g | 0.085 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 175 mL | - |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoronitrobenzene, 4-chlorophenol, and potassium carbonate.

-

Add dimethyl sulfoxide (DMSO) to the flask and commence stirring under a dry nitrogen atmosphere.

-

Heat the reaction mixture to 70°C and maintain this temperature for 48 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Dilute the filtrate with water (to a total volume of approximately 1 liter) and extract with diethyl ether (3 x 200 mL).[3]

-

Combine the organic extracts and wash successively with water and a saturated aqueous sodium chloride solution.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-(4-chlorophenoxy)nitrobenzene can be purified by recrystallization from a suitable solvent, such as ethanol.

Self-Validation: The successful synthesis of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Stage 2: Reduction of the Nitro Group to an Aniline

The second stage involves the reduction of the nitro group of the diaryl ether intermediate to an amine, yielding 4-(4-chlorophenoxy)aniline. This is a common and well-established transformation in organic synthesis, with several reliable methods available.

Reaction: Reduction of 4-(4-Chlorophenoxy)nitrobenzene

Caption: Reduction of the nitro intermediate to the corresponding aniline.

Mechanistic Considerations: Choice of Reducing Agent

Two of the most common and effective methods for the reduction of aromatic nitro compounds are catalytic hydrogenation and the use of a metal in acidic media.

-

Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas.[4] The reaction proceeds via the stepwise reduction of the nitro group on the catalyst surface. This method is often clean and high-yielding, but requires specialized equipment for handling hydrogen gas.

-

Metal/Acid Reduction: The use of a metal, such as iron (Fe), in the presence of an acid, like hydrochloric acid (HCl), is a classic and robust method for nitro group reduction.[5] The reaction involves the transfer of electrons from the metal to the nitro group, with the acid serving as a proton source. This method is often preferred in a laboratory setting due to its operational simplicity.

Experimental Protocol: Synthesis of 4-(4-Chlorophenoxy)aniline (Fe/HCl Method)

Objective: To synthesize 4-(4-chlorophenoxy)aniline by the reduction of 4-(4-chlorophenoxy)nitrobenzene.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(4-Chlorophenoxy)nitrobenzene | 249.64 | (To be calculated based on the yield from Stage 1) | - |

| Iron powder | 55.85 | (Excess) | - |

| Concentrated Hydrochloric Acid | 36.46 | (Catalytic amount) | - |

| Ethanol | 46.07 | (Solvent) | - |

| Water | 18.02 | (Solvent) | - |

Procedure:

-

In a round-bottom flask, prepare a suspension of 4-(4-chlorophenoxy)nitrobenzene and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux with vigorous stirring.

-

Add a small amount of concentrated hydrochloric acid to initiate the reaction. The addition is exothermic.[6]

-

Continue refluxing for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron and iron oxides.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Partition the resulting aqueous residue between ethyl acetate and water. Basify the aqueous layer to a pH of 10 with a 6N sodium hydroxide solution.

-

Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(4-chlorophenoxy)aniline.[7]

Self-Validation: The identity and purity of 4-(4-chlorophenoxy)aniline can be confirmed by its melting point and spectroscopic data.

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons and the amine protons.

-

¹³C NMR: The spectrum will display the characteristic signals for the carbon atoms in the two aromatic rings and the carbon atom attached to the nitrogen.

-

IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, as well as C-O-C stretching of the diaryl ether and C-Cl stretching.[8]

Stage 3: Diazotization and Reduction to 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride

The final stage of the synthesis involves the conversion of the primary aromatic amine to a hydrazine. This is a two-step process: diazotization followed by reduction.

Reaction: Diazotization of 4-(4-Chlorophenoxy)aniline and Subsequent Reduction

Caption: The final two-step conversion to the target hydrazine hydrochloride.

Mechanistic Pathway: From Amine to Hydrazine

-

Diazotization: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) yields a diazonium salt.[9] The mechanism involves the formation of the nitrosonium ion (NO⁺) as the electrophile, which is attacked by the nucleophilic amine. A series of proton transfers and the elimination of water lead to the formation of the stable diazonium ion.

-

Reduction of the Diazonium Salt: The diazonium salt can be reduced to the corresponding hydrazine using various reducing agents. Stannous chloride (SnCl₂) is a commonly used and effective reagent for this transformation.[10][11] The mechanism is believed to involve the transfer of electrons from Sn(II) to the diazonium ion, leading to the formation of a hydrazine derivative. Sodium sulfite is another viable reducing agent.[12]

Experimental Protocol: Synthesis of 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride

Objective: To synthesize 4-(4-chlorophenoxy)phenylhydrazine hydrochloride from 4-(4-chlorophenoxy)aniline.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(4-Chlorophenoxy)aniline | 219.67 | (To be calculated based on the yield from Stage 2) | - |

| Sodium Nitrite (NaNO₂) | 69.00 | (Slight excess) | - |

| Concentrated Hydrochloric Acid | 36.46 | (Excess) | - |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | (Excess) | - |

| Water | 18.02 | (Solvent) | - |

Procedure:

-

Diazotization:

-

Dissolve 4-(4-chlorophenoxy)aniline in concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue to stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold water and then with diethyl ether to remove any non-polar impurities.

-

Dry the product, 4-(4-chlorophenoxy)phenylhydrazine hydrochloride, under vacuum. The melting point of the final product is approximately 216 °C (with decomposition).[13]

-

Self-Validation: The final product should be characterized to confirm its identity and purity.

-

Melting Point: A sharp melting point is indicative of high purity.[13]

-

¹H NMR and ¹³C NMR: The NMR spectra will confirm the presence of all the expected functional groups and the overall structure of the molecule.

-

IR Spectroscopy: The IR spectrum will show characteristic peaks for the N-H bonds of the hydrazine, the C-O-C ether linkage, and the C-Cl bond.

Summary of Synthetic Pathway and Key Parameters

The following table summarizes the key transformations and typical yields for the synthesis of 4-(4-chlorophenoxy)phenylhydrazine hydrochloride.

| Stage | Reaction | Key Reagents | Typical Yield |

| 1 | Ullmann Condensation | 4-Fluoronitrobenzene, 4-Chlorophenol, K₂CO₃, Cu catalyst | Good to Excellent |

| 2 | Nitro Group Reduction | Fe/HCl or H₂/Pd-C | High |

| 3 | Diazotization & Reduction | NaNO₂/HCl, SnCl₂ | High |

Conclusion

The synthesis of 4-(4-chlorophenoxy)phenylhydrazine hydrochloride is a well-established, multi-step process that relies on a solid foundation of classical organic reactions. By carefully controlling the reaction conditions and understanding the underlying mechanisms of the Ullmann condensation, nitro group reduction, and diazotization/reduction sequence, researchers can reliably produce this valuable intermediate. The protocols and insights provided in this guide are intended to serve as a robust starting point for laboratory synthesis and process development, empowering scientists to confidently navigate the synthesis of this important chemical building block.

References

-

Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]

-

Diazonium compound. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

4-(4-Chlorophenoxy)aniline. (n.d.). PubChem. Retrieved from [Link]

-

Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

- CN105294447A - Preparation method of aniline through catalytic nitrobenzene hydrogenation. (n.d.). Google Patents.

-

Lecture 16 Aromatic Diazonium Salts. (n.d.). NPTEL Archive. Retrieved from [Link]

-

Synthesis of 4-(4-chlorophenoxy)nitrobenzene. (n.d.). PrepChem.com. Retrieved from [Link]

- US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines. (n.d.). Google Patents.

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

[Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. (n.d.). ResearchGate. Retrieved from [Link]

-

Progress in preparation of aniline by catalytic hydrogenation of nitrobenzene in liquid phase. (n.d.). ResearchGate. Retrieved from [Link]

-

Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

-

Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. (n.d.). ChemRxiv. Retrieved from [Link]

-

C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022, June 2). UniTo. Retrieved from [Link]

-

Does this reduction mechanism of an diazonium via stannic chloride sense? [closed]. (2016, June 10). Chemistry Stack Exchange. Retrieved from [Link]

- CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite. (n.d.). Google Patents.

-

Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Photocatalytic hydrogenation of nitrobenzene to aniline over titanium(iv) oxide using various saccharides instead of hydrogen gas. (2021, September 30). RSC Publishing. Retrieved from [Link]

-

2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. (2009, November 25). Globe Thesis. Retrieved from [Link]

-

Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]

-

Supporting Information. (n.d.). New Journal of Chemistry. Retrieved from [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (n.d.). MDPI. Retrieved from [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved from [Link]

-

1-(3-Chloropropoxy)-4-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. (n.d.). PMC. Retrieved from [Link]

-

Can anyone offer advice regarding reduction of nitrobenzene to aniline? (2014, May 14). ResearchGate. Retrieved from [Link]

-

The IR Spectrum of 4-chloroaniline. (n.d.). The Department of Chemistry, UWI, Mona, Jamaica. Retrieved from [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2025, October 16). ResearchGate. Retrieved from [Link]

- US4217304A - Continuous reduction process. (n.d.). Google Patents.

-

2-(4-Chlorophenoxy)aniline. (n.d.). PubChem. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. prepchem.com [prepchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 7. 4-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 7578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The IR Spectrum of 4-chloroaniline [wwwchem.uwimona.edu.jm]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Diazonium compound - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 [chemicalbook.com]

An In-depth Technical Guide to 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride (CAS No. 849021-09-6). This document is intended for professionals in research and drug development, offering insights into the utility of this compound as a chemical intermediate.

Introduction

4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is a substituted aromatic hydrazine salt. Hydrazine derivatives are a critical class of compounds in organic synthesis, serving as versatile building blocks for a wide array of heterocyclic systems. The incorporation of a 4-chlorophenoxy moiety into the phenylhydrazine backbone imparts specific steric and electronic properties that can be exploited in the design of novel molecules, particularly in the realm of medicinal chemistry. While detailed experimental data for this specific compound is not extensively available in public literature, this guide synthesizes known information and provides expert insights based on analogous structures and established chemical principles.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is presented below. It is important to note that some of these properties are derived from data for structurally related compounds due to the limited availability of specific experimental values for the title compound.

| Property | Value | Source(s) |

| CAS Number | 849021-09-6 | [1][2] |

| Molecular Formula | C₁₂H₁₂Cl₂N₂O | [2] |

| Molecular Weight | 271.15 g/mol | [2] |

| Appearance | Off-white solid (inferred) | Commercial Supplier Data |

| Melting Point | 206-208 °C (decomposes) | [2] |

| Solubility | Soluble in hot water and methanol (inferred from related compounds).[3][4] | Inferred from related compounds |

| pKa | Not experimentally determined. Estimated to be similar to other phenylhydrazine hydrochlorides. | |

| LogP | Not experimentally determined. The presence of the lipophilic chlorophenoxy group suggests a higher LogP compared to unsubstituted phenylhydrazine. |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis would likely commence with 4-(4-chlorophenoxy)aniline, which undergoes diazotization using sodium nitrite in an acidic medium (typically hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is then reduced to the desired hydrazine. Common reducing agents for this transformation include stannous chloride or sodium sulfite.[6]

Diagram: Proposed Synthesis of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (General Procedure)

The following is a generalized protocol based on the synthesis of structurally similar alkoxy- and aryloxyphenylhydrazines.[7][8] Note: This procedure has not been optimized for 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride and should be adapted and optimized by the end-user.

Step 1: Diazotization of 4-(4-Chlorophenoxy)aniline

-

In a reaction vessel equipped with a stirrer and thermometer, suspend 4-(4-chlorophenoxy)aniline in dilute hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Monitor the reaction for the complete consumption of the starting aniline and the formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate vessel, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated hydrochloric acid).

-

Cool the reducing agent solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the reducing agent solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed until the reduction is complete (monitor by an appropriate method, such as TLC).

-

The product, 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride, is expected to precipitate from the reaction mixture.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Applications in Drug Discovery and Development

Substituted phenylhydrazines are cornerstone reagents in the synthesis of indole-containing compounds via the Fischer indole synthesis.[4] The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.

The Fischer Indole Synthesis: A Powerful Tool

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[9][10] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring system.[4]

Diagram: The Fischer Indole Synthesis

Caption: General scheme of the Fischer indole synthesis.

The 4-(4-chlorophenoxy) substituent in the title compound can influence the electronic and steric properties of the resulting indole, potentially leading to novel pharmacological activities. This makes 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride a valuable building block for generating libraries of indole derivatives for drug screening.

Spectroscopic Characterization

-

¹H NMR: Signals corresponding to the aromatic protons of the two phenyl rings, with splitting patterns indicative of their substitution. The protons of the hydrazine moiety would likely appear as broad signals.

-

¹³C NMR: Resonances for the carbon atoms of the two aromatic rings, with the carbon atoms attached to oxygen and chlorine showing characteristic chemical shifts.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the hydrazine group, C-O-C stretching of the ether linkage, and C-Cl stretching. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (after loss of HCl) and a characteristic isotopic pattern due to the presence of two chlorine atoms.

Safety and Handling

Detailed toxicological data for 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride are not available. However, phenylhydrazine and its derivatives are generally considered to be toxic and should be handled with appropriate safety precautions.[11][12]

-

General Hazards: Phenylhydrazines can be toxic if swallowed, in contact with skin, or if inhaled.[13] They may cause skin and eye irritation, and some are suspected of causing genetic defects and cancer.[13]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is a valuable, albeit not extensively characterized, chemical intermediate. Its structural features make it a promising precursor for the synthesis of novel indole derivatives and other heterocyclic compounds of potential interest in drug discovery. While a lack of comprehensive publicly available data necessitates careful experimental design and characterization by the end-user, the established chemistry of phenylhydrazines provides a solid foundation for its application in synthetic organic and medicinal chemistry.

References

- Scimplify. 4-Chlorophenylhydrazine hydrochloride Manufacturer and Suppliers. Accessed January 17, 2026.

- Arctom. CAS NO. 849021-09-6 | (4-(4-Chlorophenoxy)phenyl)hydrazine hydrochloride. Accessed January 17, 2026.

- ChemBK. 4-chloro phenyl hydrazine hydrochloride. Accessed January 17, 2026.

- Wikipedia. Fischer indole synthesis. Accessed January 17, 2026.

- Oakwood Chemical. [4-(4-Chlorophenoxy)phenyl]hydrazine hydrochloride. Accessed January 17, 2026.

- SGT Life Sciences. 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers. Accessed January 17, 2026.

- Alfa Chemistry. Fischer Indole Synthesis. Accessed January 17, 2026.

- J&K Scientific LLC. Fischer Indole Synthesis. Accessed January 17, 2026.

- National Industrial Chemicals Notification and Assessment Scheme. Phenylhydrazine and its monohydrochloride: Human health tier II assessment. November 27, 2014.

- ChemicalBook. 4-Methoxyphenylhydrazine hydrochloride synthesis. Accessed January 17, 2026.

- Cheméo. Chemical Properties of Phenol, 4-phenoxy- (CAS 831-82-3). Accessed January 17, 2026.

- ChemicalBook. 4-Benzyloxyphenylhydrazine hydrochloride synthesis. Accessed January 17, 2026.

- Taylor & Francis. Fischer indole synthesis – Knowledge and References. Accessed January 17, 2026.

- Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride. Accessed January 17, 2026.

- Ishii, H., et al. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Yakugaku Zasshi, 125(10), 747-767 (2005).

- Fisher Scientific.

- CDH Fine Chemical. Phenyl Hydrazine CAS No 100-63-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Accessed January 17, 2026.

- Sigma-Aldrich. SAFETY DATA SHEET - Phenylhydrazine. March 4, 2024.

- PubChem. Phenoxyphenyl ether. Accessed January 17, 2026.

- ChemicalBook. 831-82-3(4-Phenoxyphenol) Product Description. Accessed January 17, 2026.

- The Royal Society of Chemistry. Room temperature diazotization and coupling reaction using DES- Ethanol system. Accessed January 17, 2026.

- PubChem. 4-Chlorophenyl phenyl ether. Accessed January 17, 2026.

- PubChem. 4-Bromodiphenyl Ether. Accessed January 17, 2026.

- Google Patents. CN101134734A - Method for preparing phenylhydrazine derivant. Accessed January 17, 2026.

- Google Patents. CN101602690A - Method for synthesizing hydroxyl phenylhydrazine or alkoxyphenylhydrazine. Accessed January 17, 2026.

- Khan, K. M., et al. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 20(10), 18886-18901 (2015).

- PubChem. Phenylhydrazine. Accessed January 17, 2026.

- MDPI. Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative.

- Online Chemistry notes. Diazotization reaction: Mechanism and Uses. May 25, 2023.

- Google Patents. KR100517343B1 - Preparation method of Methoxyphenylhydrazine. Accessed January 17, 2026.

- Aboul-Seoud, A. The Diazotisation of Aniline and of the Chloroanilines in Dilute Sulphuric Acid Solutions: A Kinetic Study. Bulletin des Sociétés Chimiques Belges, 76(3‐4), 241-249 (1967).

- Balaji, M., et al. Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent. Journal of the Indian Chemical Society, 100(9), 101111 (2023).

- Al-Labban, H. M. Y. Schiff bases compounds prepared from Phenyl hydrazine as a starting material were Synthesized, Characterized, and their Biological activity was Investigated. Research Journal of Pharmacy and Technology, 14(1), 321-325 (2021).

- Vedantu. Give the diazotization reaction of aniline Also give class 12 chemistry CBSE. Accessed January 17, 2026.

- Google Patents. CN105873900A - Method for diazotizing 2,5-dichloroaniline. Accessed January 17, 2026.

- Sher, M., et al. Synthesis and Characterization of Some Novel 4-Aryloxy Substituted Pyrazoles. Asian Journal of Chemistry, 26(22), 7435-7438 (2014).

- Hiller, W., et al. Synthesis and Characterization of 2‐Alkoxy(aryloxy)‐4,6‐diphenyl‐1,3,5‐triazines. ChemInform, 23(42) (1992).

- Cahyana, A. H., et al. One-pot four-component synthesis of phenazine derivative using 2-hydroxy-1,4-naphthoquinone. IOP Conference Series: Materials Science and Engineering, 902(1), 012020 (2020).

- Gholami, M., et al. Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. Iranian Journal of Chemistry, 2(1), 1-5 (2019).

- Farghaly, A. M., et al. New Phthalazine and Pyradazino[4,5-g]phthalazine Derivatives. Alexandria Journal of Pharmaceutical Sciences, 11(1), 39-43 (1997).

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. [4-(4-Chlorophenoxy)phenyl]hydrazine hydrochloride [oakwoodchemical.com]

- 3. 4-chlorophenylhydrazine Hydrochloride | Industrial & Pharmaceutical Intermediate [chemicalbull.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. CN101134734A - Method for preparing phenylhydrazine derivant - Google Patents [patents.google.com]

- 7. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. carlroth.com:443 [carlroth.com:443]

Part 1: 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride (CAS 849021-09-6)

An In-depth Technical Guide to Phenylhydrazine Derivatives

Disclaimer: Initial research for "4-(4-Chlorophenoxy)phenylhydrazine hydrochloride" (CAS 849021-09-6) revealed limited publicly available technical data beyond basic physicochemical properties and safety information from chemical suppliers. Due to this scarcity of in-depth information, this guide has been structured to provide all available data on the requested compound, followed by a comprehensive technical overview of the closely related and more extensively documented compound, 4-Chlorophenylhydrazine hydrochloride (CAS 1073-70-7). The similarity in nomenclature suggests a potential for confusion between these two distinct chemical entities.

This section provides the available technical data for the specifically requested compound.

Physicochemical Properties

The following table summarizes the known physicochemical properties of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride.

| Property | Value | Source |

| CAS Number | 849021-09-6 | [1][2][3][4][5] |

| Molecular Formula | C12H11ClN2O.ClH or C12H12Cl2N2O | [1][2] |

| Molecular Weight | 271.15 g/mol | [2][3] |

| Melting Point | 206-208 °C (decomposes) | [1][2] |

| Physical Form | Solid | [1] |

| Purity | 95% | [1] |

| Storage Temperature | Ambient Temperature | [1] |

| InChI Key | RZATYTZYCPATNG-UHFFFAOYSA-N | [1] |

Safety Information

The safety information for 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is summarized from supplier safety data sheets.

| Hazard Category | GHS Hazard Statements | Precautionary Codes | Signal Word |

| Health Hazards | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P260, P271, P280 | Warning |

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

Commercial Availability

4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is available from several chemical suppliers, including Sigma-Aldrich, Apollo Scientific Ltd, Oakwood Chemical, and Matrix Scientific.[1][2][5]

Part 2: An In-Depth Technical Guide to 4-Chlorophenylhydrazine hydrochloride (CAS 1073-70-7)

This section provides a comprehensive overview of the more thoroughly documented 4-Chlorophenylhydrazine hydrochloride.

Introduction

4-Chlorophenylhydrazine hydrochloride is a versatile chemical intermediate widely used in organic synthesis.[6] Its utility spans various industries, including pharmaceuticals, agrochemicals, and dye manufacturing.[7] The presence of the hydrazine functional group and the chlorophenyl structure imparts a high degree of reactivity, making it a valuable building block for complex organic molecules.[6] It is a key precursor in the synthesis of heterocyclic compounds, such as pyrazole and indole derivatives, which are prevalent in many biologically active compounds.[7]

Physicochemical Properties

The key physicochemical properties of 4-Chlorophenylhydrazine hydrochloride are presented below.

| Property | Value | Source |

| CAS Number | 1073-70-7 | [6][7][8] |

| Molecular Formula | C6H7ClN2·HCl or C6H8Cl2N2 | [6][8][9] |

| Molecular Weight | 179.05 g/mol | [6][9][10] |

| Melting Point | 210-218 °C | [6] |

| Appearance | White to red powder / Off-white to light yellow crystalline powder | [6][11] |

| Purity | ≥ 98% (HPLC) | [6][12] |

| Storage Conditions | Store at 0-8°C in a dry, cool, and well-ventilated place. | [6][10][13] |

| Solubility | 5% clear solution in water. | [11] |

Synthesis Methodologies

The synthesis of 4-Chlorophenylhydrazine hydrochloride typically involves the diazotization of 4-chloroaniline followed by a reduction step.[14] While traditional methods have drawbacks such as difficult-to-control reactions and the formation of by-products, newer methods offer higher yields and purity with improved safety profiles.[14]

This protocol is based on a method that provides high yield and purity and is more environmentally friendly.[14]

Step 1: Diazotization

-

Combine 15g of p-chloroaniline, 30g of concentrated hydrochloric acid (15% mass fraction), and 45g of water in a reaction vessel.

-

Cool the mixture to -5°C.

-

Slowly add 22.5g of a sodium nitrite solution (20% mass fraction) over 30 minutes.

-

Maintain the temperature for an additional 24 minutes to yield the diazonium salt solution (Substance A).[14]

Step 2: Catalytic Hydrogenation

-

Transfer the diazonium salt solution (Substance A) to a suitable hydrogenation reactor.

-

Add a 2% ruthenium on charcoal catalyst. The mass ratio of the catalyst to the initial p-chloroaniline should be 0.05:1.

-

Purge the reactor twice with nitrogen, followed by two purges with hydrogen gas.

-

Pressurize the reactor to 0.5 MPa with hydrogen.

-

Heat the reaction mixture to 25°C and maintain this temperature for 3 hours with stirring.[14]

-

After the reaction is complete, filter the mixture to remove the catalyst.

-

Dry the resulting solid at 100°C to obtain the final product, 4-Chlorophenylhydrazine hydrochloride.[14] This method has a reported yield of 96.1% and a purity of 99.5%.[14]

Caption: Workflow for the synthesis of 4-Chlorophenylhydrazine hydrochloride.

Applications in Research and Industry

4-Chlorophenylhydrazine hydrochloride's reactivity makes it a crucial intermediate in several fields.

-

Pharmaceutical Development: It is a key building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[7] It is particularly important for creating heterocyclic compounds like pyrazole derivatives, which exhibit a range of biological activities, including anticancer and anti-inflammatory properties.[7] It is also used as an intermediate for various APIs, including in the synthesis of Ethyl 5-Chloro-2-indolecarboxylate and 5-Chloroindole-2-carboxylic acid.[15]

-

Agrochemicals: This compound serves as an intermediate in the production of certain pesticides and fungicides.[6][7]

-

Dye Manufacturing: It is used in the synthesis of certain dyes and pigments.[7]

-

Analytical Chemistry: It can be employed in analytical techniques like spectrophotometry for the detection and quantification of various compounds.[6]

-

Biochemical Research: It is utilized in studies of enzyme inhibition and protein interactions.[6]

Caption: Applications of 4-Chlorophenylhydrazine hydrochloride.

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of 4-Chlorophenylhydrazine hydrochloride and for detecting and quantifying impurities such as positional isomers.[16] A validated reverse-phase HPLC (RP-HPLC) method can be used for quality control.[16]

-

Spectroscopic Data:

Safety and Handling

4-Chlorophenylhydrazine hydrochloride is a hazardous substance and requires careful handling.

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10]

-

Skin and Eye Irritation: Causes skin and eye irritation.[10]

-

Respiratory Irritation: May cause respiratory irritation.[10]

-

Carcinogenicity: Phenylhydrazine and its derivatives are considered potential occupational carcinogens.[17]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10][13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves before use.[10]

-

Skin and Body Protection: Wear a lab coat or other protective clothing.[10]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[10]

-

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Avoid the formation of dust and aerosols.[10] Wash hands thoroughly after handling.[17]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[10]

-

Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[10][13]

Caption: Safety workflow for handling 4-Chlorophenylhydrazine hydrochloride.

References

-

4-Chlorophenylhydrazine HCl: Applications in Research and Industry. (URL: [Link])

-

MSDS of 4-chlorophenylhydrazine hydrochloride - Capot Chemical. (URL: [Link])

-

4-Chlorophenylhydrazine Hydrochloride: Synthesis, Applications, and Key Properties. (URL: [Link])

-

[4-(4-Chlorophenoxy)phenyl]hydrazine hydrochloride - Oakwood Chemical. (URL: [Link])

- CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google P

-

Preparation method for 4-chlorophenylhydrazine hydrochloride - Eureka | Patsnap. (URL: [Link])

- CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google P

-

Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by - Rasayan Journal of Chemistry. (URL: [Link])

-

Safety Data Sheet: Phenylhydrazine hydrochloride - Carl ROTH. (URL: [Link])

-

Phenylhydrazine 3518 | NIOSH - CDC. (URL: [Link])

-

Phenylhydrazine hydrochloride | C6H8N2.ClH | CID 60962 - PubChem. (URL: [Link])

-

(4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624 - PubChem - NIH. (URL: [Link])

-

Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | C6H8Cl2N2 | CID 71600 - PubChem. (URL: [Link])

-

Analytical Method - Keika Ventures. (URL: [Link])

-

(4-chloro-phenyl)-hydrazine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: [Link])

-

Phenylhydrazine hydrochloride - the NIST WebBook. (URL: [Link])

-

Phenylhydrazine hydrochloride induced dosedependent embryo cytotoxicity in zebrafish. (URL: [Link])

-

Phenylhydrazine - Wikipedia. (URL: [Link])

Sources

- 1. 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride | 849021-09-6 [sigmaaldrich.com]

- 2. [4-(4-Chlorophenoxy)phenyl]hydrazine hydrochloride [oakwoodchemical.com]

- 3. 849021-09-6 CAS MSDS ([4-(4-CHLOROPHENOXY)PHENYL]HYDRAZINEHYDROCHLORIDE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. scimplify.com [scimplify.com]

- 9. 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]

- 10. capotchem.com [capotchem.com]

- 11. augxen.com [augxen.com]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. Page loading... [guidechem.com]

- 15. 4-Chloro Phenylhydrazine HCL Manufacturer - CAS 1073-70-7 [elampharma.com]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. riccachemical.com [riccachemical.com]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride

For Immediate Release

[CITY, State] – [Date] – In the intricate landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth spectroscopic analysis of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride, a key intermediate in organic synthesis. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a foundational reference for the unambiguous identification and utilization of this compound.

Introduction: The Significance of Spectroscopic Characterization

4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is a substituted diaryl ether hydrazine derivative. Its structural complexity, featuring two aromatic rings linked by an ether oxygen and a hydrazine hydrochloride moiety, necessitates a multi-faceted analytical approach for unequivocal characterization. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap of the molecule's atomic-level structure, functional groups, and fragmentation patterns, which are critical for quality control, reaction monitoring, and understanding its chemical reactivity. This guide will delve into the theoretical underpinnings and practical interpretation of the spectral data for this compound, offering field-proven insights for its application in research and development.

Molecular Structure and Predicted Spectral Features

The molecular structure of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride dictates its unique spectral fingerprint. The presence of two distinct aromatic rings, an ether linkage, and a protonated hydrazine group gives rise to a series of predictable signals in its NMR, IR, and MS spectra.

Figure 1: Molecular structure of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR data for 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride, the following analysis is a prediction based on the known spectral data of its structural analogs, 4-phenoxyaniline and 4-(4-chlorophenoxy)aniline.[1][2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the hydrazine group.

Experimental Protocol (Predicted): A sample of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride would be dissolved in a deuterated solvent, such as DMSO-d₆, to a concentration of approximately 5-10 mg/mL. The ¹H NMR spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.

Figure 2: Workflow for ¹H NMR data acquisition and analysis.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | br s | 3H | -NH₃⁺ | The protons on the positively charged nitrogen of the hydrazine hydrochloride are expected to be deshielded and appear as a broad singlet due to rapid exchange and quadrupolar broadening. |

| ~7.3-7.4 | d | 2H | Ar-H (ortho to -Cl) | Protons on the chlorophenoxy ring ortho to the chlorine atom are expected to be deshielded and appear as a doublet. |

| ~7.0-7.1 | d | 2H | Ar-H (meta to -Cl) | Protons on the chlorophenoxy ring meta to the chlorine atom will be slightly more shielded and appear as a doublet. |

| ~6.9-7.0 | d | 2H | Ar-H (ortho to -O) | Protons on the phenyl ring ortho to the ether oxygen are influenced by its electron-donating nature and will appear as a doublet. |

| ~6.8-6.9 | d | 2H | Ar-H (ortho to -NHNH₃⁺) | Protons on the phenyl ring ortho to the hydrazine group will be deshielded and appear as a doublet. |

Note: Chemical shifts are approximate and coupling constants are expected to be in the range of 8-9 Hz for ortho-coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156 | Ar-C (C-O, chlorophenoxy) | The carbon attached to the ether oxygen on the chlorophenoxy ring is expected to be deshielded. |

| ~150 | Ar-C (C-O, phenyl) | The carbon attached to the ether oxygen on the phenylhydrazine ring will also be deshielded. |

| ~145 | Ar-C (C-NHNH₃⁺) | The carbon attached to the hydrazine group will be significantly deshielded. |

| ~130 | Ar-C (C-Cl) | The carbon bearing the chlorine atom will be deshielded. |

| ~129 | Ar-CH (chlorophenoxy) | Aromatic CH carbons of the chlorophenoxy ring. |

| ~124 | Ar-CH (phenyl) | Aromatic CH carbons of the phenylhydrazine ring. |

| ~120 | Ar-CH (ortho to -O, phenyl) | Carbons ortho to the ether oxygen on the phenylhydrazine ring will be shielded. |

| ~118 | Ar-CH (ortho to -O, chlorophenoxy) | Carbons ortho to the ether oxygen on the chlorophenoxy ring will be shielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200-3400 | Strong, broad | N-H stretching | The N-H stretches of the -NH₃⁺ group are expected to be strong and broad due to hydrogen bonding. |

| 3000-3100 | Medium | Aromatic C-H stretching | Characteristic stretching vibrations of C-H bonds on the aromatic rings. |

| 1580-1610 | Strong | C=C stretching (aromatic) | Vibrations of the carbon-carbon double bonds within the aromatic rings. |

| 1230-1270 | Strong | Aryl-O-Aryl asymmetric stretching | The C-O-C ether linkage will show a strong, characteristic asymmetric stretching band. |

| 1080-1120 | Medium | C-N stretching | Stretching vibration of the carbon-nitrogen bond. |

| 1000-1040 | Strong | C-Cl stretching | The carbon-chlorine bond will exhibit a strong stretching vibration. |

This predicted data is supported by the known IR spectra of 4-phenoxyaniline and 4-(4-chlorophenoxy)aniline which show characteristic peaks for the aromatic C-H, C=C, and C-O-C stretching vibrations.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: The mass spectrum would be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent like methanol and infused into the ion source.

Figure 3: Predicted major fragmentation pathway for 4-(4-Chlorophenoxy)phenylhydrazine.

Predicted MS Data:

| m/z | Ion | Rationale |

| 251.07 | [M+H]⁺ | The protonated molecular ion of the free base (C₁₂H₁₁ClN₂O). |

| 219.05 | [C₁₂H₁₀ClNO]⁺ | Loss of ammonia (NH₃) from the protonated molecular ion. This is a common fragmentation for protonated hydrazines. |

| 111.00 | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl cation, resulting from the cleavage of the ether bond. |

| 93.03 | [C₆H₅O]⁺ | Fragment corresponding to the phenoxy cation, also resulting from the cleavage of the ether bond. |

The predicted molecular ion for the free base is consistent with the mass spectral data of 4-phenoxyaniline, which shows a molecular ion at m/z 185.22.[3]

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on established principles and data from analogous structures, provides a robust framework for the characterization of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride. The predicted NMR, IR, and MS data offer a detailed molecular fingerprint that is invaluable for researchers in the fields of organic synthesis and drug discovery. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, thereby upholding the principles of scientific integrity and enabling the confident application of this important chemical intermediate.

References

-

PubChem. 4-(4-Chlorophenoxy)aniline. [Link]

-

PubChem. (4-Aminophenoxy)benzene. [Link]

-

PubChem. (4-Aminophenoxy)benzene - 4.2 Mass Spectrometry. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

4-(4-Chlorophenoxy)phenylhydrazine hydrochloride (CAS No. 849021-09-6) is a key chemical intermediate with significant potential in pharmaceutical synthesis. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for optimizing reaction conditions, developing robust formulations, and ensuring regulatory compliance. This technical guide provides an in-depth analysis of these critical parameters. Due to the limited availability of specific experimental data in public literature, this document synthesizes foundational chemical principles with field-proven methodologies to offer a predictive and practical framework for laboratory investigation. We will explore the theoretical underpinnings of its solubility, present detailed protocols for its empirical determination, and outline a comprehensive strategy for assessing its stability under forced degradation conditions as mandated by international guidelines.

Introduction: The Significance of a Well-Characterized Intermediate

In the landscape of drug discovery and development, the journey from a promising molecule to a market-approved therapeutic is paved with rigorous scientific investigation. The intermediates used in the synthesis of Active Pharmaceutical Ingredients (APIs) are no exception. The physical and chemical robustness of an intermediate like 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride directly impacts the efficiency of synthesis, the purity of the final API, and the overall safety and efficacy of the drug product.

This guide is structured to provide not just procedural steps, but the scientific rationale behind them. By understanding the "why" behind the "how," researchers can troubleshoot more effectively and adapt these methodologies to their specific needs.

Physicochemical Properties: A Snapshot

A foundational understanding of the intrinsic properties of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is essential for any subsequent experimental design.

| Property | Data | Source |

| CAS Number | 849021-09-6 | [1] |

| Molecular Formula | C₁₂H₁₂Cl₂N₂O | [2] |

| Molecular Weight | 271.15 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 206-208 °C (decomposes) | [3][4] |

| Storage | Room temperature | [2] |

The hydrochloride salt form of this molecule suggests an increased propensity for solubility in polar solvents, particularly water, compared to its free base. The presence of the chlorophenoxy and phenyl rings imparts significant hydrophobicity, which will influence its solubility in organic solvents.

Solubility Profile: From Theory to Practice

The solubility of an intermediate is a critical factor in reaction kinetics, purification strategies (such as crystallization), and formulation development. While specific quantitative data for 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is not widely published, we can infer its likely behavior and provide a robust protocol for its determination. A related compound, 4-Chloro Phenyl Hydrazine Hydrochloride, is soluble in water at 50 g/L at 20°C and also soluble in methanol, which suggests a starting point for solvent selection.[5][6]

Theoretical Considerations

The molecule's structure, a hydrochloride salt of a substituted phenylhydrazine, suggests a classic hydrophilic/hydrophobic balance. The hydrazine hydrochloride group is polar and will readily interact with protic solvents like water and alcohols through hydrogen bonding and ion-dipole interactions. Conversely, the two aromatic rings (one with a chloro-substituent and an ether linkage) contribute to its lipophilic character, enhancing solubility in non-polar organic solvents.

Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility. It is a self-validating system because it measures the concentration of the solute in a saturated solution at equilibrium.

Protocol:

-

Preparation: Add an excess amount of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride to a series of vials containing a known volume of the selected solvents (e.g., water, methanol, ethanol, acetonitrile, dichloromethane, toluene).

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.

-

Quantification: Dilute the filtrate to a suitable concentration and analyze it using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

Data Presentation

The experimentally determined solubility data should be presented in a clear, tabular format for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | To be determined |

| Methanol | 25 | To be determined |

| Ethanol | 25 | To be determined |

| Acetonitrile | 25 | To be determined |

| Dichloromethane | 25 | To be determined |

| Toluene | 25 | To be determined |

Stability Assessment and Forced Degradation Studies

Understanding the stability of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or storage. Forced degradation (stress testing) is a systematic way to accelerate this process and is a regulatory requirement for the development of stability-indicating analytical methods.

The Rationale for Forced Degradation

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and pathways. This information is invaluable for developing an analytical method that can separate the intact compound from its degradants, thus ensuring the method is "stability-indicating."

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Recommended Forced Degradation Protocols

The following protocols are based on general industry practices and ICH guidelines. The goal is to achieve 5-20% degradation of the parent compound.

a) Hydrolytic Degradation:

-

Acidic: Dissolve the compound in 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 6, 24 hours).

-

Basic: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a defined period.

-

Neutral: Dissolve the compound in purified water and heat at 60°C for a defined period.

b) Oxidative Degradation:

-

Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for a defined period.

c) Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

-

Prepare a solution of the compound in a suitable solvent and heat it.

d) Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be kept under the same conditions to differentiate between thermal and photolytic degradation.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized:

-

Oxidation of the Hydrazine Moiety: The hydrazine group is susceptible to oxidation, which could lead to the formation of a diazonium species, potentially followed by substitution or elimination reactions.

-

Hydrolysis of the Ether Linkage: Under harsh acidic or basic conditions, the ether bond connecting the two aromatic rings could be cleaved, leading to the formation of 4-chlorophenol and a hydroquinone derivative.

-

Reactions involving the Phenyl Rings: While less likely under mild conditions, electrophilic or nucleophilic substitution on the aromatic rings could occur under more extreme stress.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is the cornerstone of any stability study. The method must be able to separate the parent compound from all process-related impurities and degradation products.

Method Development Strategy

A systematic approach to method development is crucial for efficiency and success.

Caption: Systematic Approach to HPLC Method Development.

a) Column Selection: A reversed-phase C18 column is a good starting point due to its versatility. If co-elution occurs, alternative stationary phases such as a phenyl or a cyano column should be evaluated.

b) Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is typically used. Screening different pH values of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds.

c) Detection: UV detection is suitable for this compound due to the presence of chromophoric aromatic rings. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

A Self-Validating System: Specificity

The specificity of the method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by spiking the drug substance with its known impurities and degradation products (from forced degradation studies) and showing that all peaks are well-resolved.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride. While specific experimental data for this compound is limited, the principles and protocols outlined here offer a robust starting point for any research or development program. The key to success lies in meticulous experimental execution and a thorough understanding of the underlying chemical principles.

For drug development professionals, the generation of this data is not merely a research exercise but a critical step in building a comprehensive data package for regulatory submissions. Future work should focus on the empirical determination of the properties discussed herein and the full structural elucidation of any significant degradation products.

References

This section will be populated with the specific references used to support the claims made in the guide, including peer-reviewed articles, regulatory guidelines, and chemical supplier data sheets.

Sources

- 1. 849021-09-6|(4-(4-Chlorophenoxy)phenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 2. (4-(4-Chlorophenoxy)phenyl)hydrazine hydrochloride [myskinrecipes.com]

- 3. [4-(4-Chlorophenoxy)phenyl]hydrazine hydrochloride [oakwoodchemical.com]

- 4. 849021-09-6 CAS MSDS ([4-(4-CHLOROPHENOXY)PHENYL]HYDRAZINEHYDROCHLORIDE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. ssichem.com [ssichem.com]

- 6. 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]

A Technical Guide to the Safe Handling of 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride and Related Analogs

This document provides a comprehensive safety overview for 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. It is critical to note that detailed safety and toxicological data for this specific molecule are not extensively published. Therefore, this guide synthesizes information from the Safety Data Sheets (SDS) of structurally similar compounds, primarily 4-chlorophenylhydrazine hydrochloride and phenylhydrazine hydrochloride, to construct a robust and cautious safety profile. The core hazards are anticipated to derive from the phenylhydrazine moiety, a class of compounds known for its toxicological risks. A substance-specific risk assessment is imperative before any handling.

Core Hazard Profile and Classification

The primary health risks associated with phenylhydrazine derivatives stem from their high acute toxicity, potential for skin sensitization, and concerns regarding long-term exposure, including suspected mutagenicity and carcinogenicity.[1][2][3] Based on analog data, 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is classified as hazardous.

The following table summarizes the anticipated hazard classifications under the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1][3] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[2][3] |

| Carcinogenicity | Category 1B/2 | H350/H351: May cause cancer / Suspected of causing cancer.[1][2][3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (blood, liver, kidneys) through prolonged or repeated exposure.[1][3][5] |

The signal word for this compound is Warning [4][6] or Danger , depending on the concentration and specific GHS classification applied.[7]

The Hierarchy of Controls: A Mandate for Safe Operation

Before any personal protective equipment is selected, a systematic approach to hazard mitigation must be implemented. The "Hierarchy of Controls" is a foundational principle in laboratory safety, prioritizing the most effective control measures. The application of this hierarchy is not optional; it is essential for ensuring researcher safety.

Caption: The Hierarchy of Controls model, prioritizing safety measures from most to least effective.

-

Causality in Application:

-

Substitution: The most practical step at the top of the hierarchy for this topic. If a synthetic route can be modified to use a less toxic hydrazine derivative, this should be the primary consideration.

-

Engineering Controls: If substitution is not possible, containment is paramount. All work with 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][5][8]

-

Administrative Controls: This involves establishing strict standard operating procedures (SOPs), designating specific areas for handling, and providing comprehensive training on the risks and emergency procedures.

-

Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with, not in place of, the higher-level controls.

-

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

| Body Part | Protection Required | Standard/Specification | Rationale |

| Hands | Chemical-resistant gloves (e.g., Nitrile) | Inspected prior to use. | Prevents skin contact. Proper glove removal technique must be used to avoid cross-contamination.[4] Contaminated gloves must be disposed of as hazardous waste. |

| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[4][5][6][8] | Protects against splashes and airborne dust particles. |

| Body | Laboratory coat. | Standard lab attire. | Protects skin and personal clothing from contamination. |

| Respiratory | NIOSH/MSHA or EN 149 approved respirator. | Use a P95 (US) or P1 (EU) particle respirator for nuisance exposures. For higher levels, use OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[4][8] | Required if dust formation cannot be fully controlled or during spill cleanup. Use should be based on a formal risk assessment. |

Safe Handling, Storage, and Disposal Workflows

A. Experimental Protocol: Weighing and Solution Preparation

-

Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Containment: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

-

Dispensing: Carefully dispense the solid 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride into the weigh boat. Avoid creating dust.[5][8]

-

Transfer: Transfer the weighed solid into the reaction vessel, which is also inside the fume hood.

-

Cleaning: Gently clean the spatula and weighing area with a solvent-moistened wipe (e.g., ethanol) to collect any residual dust. Dispose of the wipe as hazardous waste.

-

Storage: Tightly close the main container.[6] The compound is likely sensitive to air and light, so storing under an inert atmosphere (e.g., Argon, Nitrogen) is best practice.[5][8]

B. Storage Conditions

-

Location: Store in a cool, dry, and well-ventilated place away from incompatible materials.[4][6]

-

Incompatibilities: Keep away from strong oxidizing agents and bases.[1][8]

-

Container: Keep the container tightly closed and protected from light and air.[2][5][8]

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[2][8]

C. Waste Disposal

-

Classification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Procedure: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4] Do not allow the product to enter drains.[4][8]

Emergency Response and First Aid

Rapid and correct response to an exposure is critical. The following workflow should be followed.

Caption: A streamlined workflow for responding to a chemical exposure incident.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6][8] |

| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes.[6][8] Seek immediate medical attention.[1][8] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6][8] |

| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water. Call a physician or poison control center immediately.[6][8] |

Note to Physician: Treat symptomatically.[6] Exposure may cause methemoglobinemia, which is characterized by chocolate-brown colored blood and cyanosis (bluish skin).[5]

Toxicological Insights from Analogs

While specific data for 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is lacking, the toxicological properties of the phenylhydrazine class are well-documented.

-

Mechanism of Toxicity: Phenylhydrazines are known to induce hemolytic anemia and can be metabolized to reactive intermediates that can damage cellular macromolecules.

-

Target Organs: The primary target organs are the blood, liver, and kidneys.[5][8]

-

Carcinogenicity: Phenylhydrazine and some of its derivatives are considered potential carcinogens by agencies like NIOSH.[2] No component is listed by IARC as a probable, possible or confirmed human carcinogen at levels >= 0.1%, but this does not preclude risk.[4] Animal studies have indicated a cancer risk.[1][5]

-

Mutagenicity: Laboratory experiments on related compounds have resulted in mutagenic effects, indicating a potential to cause genetic defects.[3][5]

Given these significant risks, exposure should be minimized at all times, and the compound should be handled as a potential human carcinogen and mutagen.

References

-

MSDS of 4-chlorophenylhydrazine hydrochloride . Capot Chemical. 4

-

SAFETY DATA SHEET - Phenylhydrazine hydrochloride . Fisher Scientific. 8

-

SAFETY DATA SHEET - 4-Chlorophenylhydrazine hydrochloride . Fisher Scientific. 6

-

MATERIAL SAFETY DATA SHEET - Phenylhydrazine hydrochloride . LASEC. 1

-

Safety Data Sheet - Phenylhydrazine Hydrochloride . Ricca Chemical Company. 2

-

SAFETY DATA SHEET - Phenylhydrazine . Sigma-Aldrich. 3

-